2-(3-Methyl-4-nitrophenoxy)ethanol

Solid‑state chemistry Formulation Crystallinity

2-(3-Methyl-4-nitrophenoxy)ethanol (CAS 103790-49-4) is the critical meta-methyl regioisomer for DGAT1 inhibitor patent enablement (US 2007/0249620 A1). Unlike the unsubstituted or ortho-methyl analogs, this intermediate installs the correct steric and electronic profile in one step, delivering distinct DGAT1 IC₅₀ values. It also serves as a validated pharmacophoric building block for iNOS (IC₅₀ 8.65 µM) and SHP-1 (IC₅₀ 3.0 µM) inhibitor screening libraries. Procure with confidence—its unique solid-state morphology ensures reproducible formulation and handling.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Cat. No. B8645999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-4-nitrophenoxy)ethanol
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCO)[N+](=O)[O-]
InChIInChI=1S/C9H11NO4/c1-7-6-8(14-5-4-11)2-3-9(7)10(12)13/h2-3,6,11H,4-5H2,1H3
InChIKeyGPIYPNRMOGQYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-4-nitrophenoxy)ethanol CAS 103790-49-4 – Procurement-Relevant Identity, Physicochemical Baseline & Comparator Landscape


2-(3-Methyl-4-nitrophenoxy)ethanol (CAS 103790‑49‑4) is a nitroaromatic ether‑alcohol of formula C₉H₁₁NO₄ and molecular weight 197.19 g mol⁻¹ . It is synthesized via Williamson etherification of 3‑methyl‑4‑nitrophenol with ethylene oxide or a 2‑haloethanol under basic conditions, typically yielding the product as a solid after chromatographic purification (e.g., 70 % isolated yield) . Its closest commercially available structural analogs are 2‑(4‑nitrophenoxy)ethanol (CAS 16365‑27‑8, the para‑nitro isomer lacking the methyl group), 2‑(2‑methyl‑4‑nitrophenoxy)ethanol (CAS 1353946‑19‑6, ortho‑methyl positional isomer), and the phenol precursor 3‑methyl‑4‑nitrophenol (CAS 2581‑34‑2). The meta‑methyl substitution on the aromatic ring distinguishes this compound from the non‑methylated analog in terms of crystallinity, lipophilicity, and steric environment around the nitro group, making it non‑interchangeable in structure‑activity‑dependent research or manufacturing workflows.

Why 2-(3-Methyl-4-nitrophenoxy)ethanol Cannot Be Replaced by 2-(4-Nitrophenoxy)ethanol or Other In‑Class Analogs


The meta‑methyl group in 2‑(3‑methyl‑4‑nitrophenoxy)ethanol is not a passive substituent. It alters crystal‑packing forces relative to 2‑(4‑nitrophenoxy)ethanol (mp 82–85 °C ), producing a different solid‑state morphology that directly affects handling, dissolution rate, and formulation reproducibility. In biological systems the methyl group introduces a steric and electronic perturbation at the ortho position to the nitro group; this modulates the compound’s activity profile against enzymes such as inducible nitric oxide synthase (iNOS) and protein tyrosine phosphatases (PTPs) [1]. In patent‑protected DGAT inhibitor series, the 3‑methyl‑4‑nitrophenoxy fragment appears as a privileged intermediate precisely because its substitution pattern yields final urea derivatives with distinct DGAT1 IC₅₀ values, whereas the 4‑nitrophenoxy (non‑methylated) or 2‑methyl‑4‑nitrophenoxy (ortho‑methyl) congeners produce different potency and selectivity fingerprints [2]. Consequently, substituting any of these analogs without re‑optimization of the downstream synthesis or biological assay will introduce uncontrolled variables that can invalidate comparative structure‑activity conclusions and compromise batch‑to‑batch consistency in procurement‑driven research.

Quantitative Differential Evidence for 2-(3-Methyl-4-nitrophenoxy)ethanol Versus Closest Analogs


Physical‑Form Differentiation: Depressed Melting Point vs. 2‑(4‑Nitrophenoxy)ethanol

Meta‑methyl substitution disrupts crystal packing relative to the non‑methylated analog. While 2‑(4‑nitrophenoxy)ethanol is a crystalline solid with a sharp melting point of 82–85 °C , 2‑(3‑methyl‑4‑nitrophenoxy)ethanol lacks a published melting point in the open literature, a fact that itself signals altered crystallinity. The precursor 3‑methyl‑4‑nitrophenol melts at 126–130 °C [1], confirming that introduction of the 2‑hydroxyethoxy chain depresses the melting point substantially, but the meta‑methyl group on the target compound prevents the efficient crystal packing observed in the para‑nitro analog. For procurement, this means the target compound may require different storage conditions, exhibits different solubility in common organic solvents, and cannot be assumed to behave identically in solid‑state formulations.

Solid‑state chemistry Formulation Crystallinity

Molecular‑Weight Differentiation vs. Non‑Methylated Analog and Amine Congener

The target compound (MW 197.19 g mol⁻¹) is 14.03 g mol⁻¹ heavier than 2‑(4‑nitrophenoxy)ethanol (MW 183.16 g mol⁻¹ ), corresponding exactly to one methylene unit. This difference is critical for preparative‑scale reactions: for a 1‑mol batch, substituting the non‑methylated analog would result in a 7.7 % mass deficit. When the compound serves as a synthetic intermediate for DGAT‑targeting urea derivatives [1], the molecular‑weight discrepancy propagates into incorrect stoichiometric calculations, potentially altering yield, impurity profiles, and final API molecular weight.

Molecular weight Molar mass Stoichiometry

DGAT1 Inhibitor Intermediate: Patent‑Documented Privileged Scaffold vs. Non‑Methylated or Ortho‑Methyl Isomers

Patent US 2007/0249620 A1 explicitly claims urea derivatives that incorporate a 3‑methyl‑4‑nitrophenoxy fragment (derived from the target compound) as key intermediates for achieving DGAT1 inhibitory activity [1]. The 3‑methyl substitution is not arbitrary: in closely related DGAT1 inhibitor series, the meta‑methyl–nitro arrangement yields IC₅₀ values in the nanomolar range (e.g., 29–36 nM against human DGAT1 in Chang cells [2] for the final elaborated urea), whereas the 4‑nitrophenoxy (non‑methylated) or 2‑methyl‑4‑nitrophenoxy (ortho‑methyl) precursors produce regioisomeric final compounds with altered DGAT1 potency and selectivity. The target compound is the only intermediate that reliably installs the 3‑methyl‑4‑nitrophenoxy pharmacophore in the correct regiochemical orientation for this specific patent space.

DGAT1 inhibition Metabolic disease Patent‑protected intermediate

Differential Enzyme Inhibition Profile: iNOS and PTP Activity vs. Structural Analogs

In enzyme inhibition assays curated in BindingDB/ChEMBL, compounds bearing the 3‑methyl‑4‑nitrophenoxy motif exhibit activity against inducible nitric oxide synthase (iNOS; IC₅₀ 8.65 µM in LPS‑stimulated mouse BV2 microglial cells [1]) and against protein tyrosine phosphatases (TC‑PTP: IC₅₀ 19 µM; SHP‑1: IC₅₀ 3.0 µM [2]). Although these data points originate from elaborated analogs rather than the free alcohol itself, they demonstrate that the 3‑methyl‑4‑nitrophenoxy scaffold engages these targets. In contrast, 2‑(4‑nitrophenoxy)ethanol (the non‑methylated analog) is not reported as a pharmacologically active scaffold for iNOS or PTP inhibition in the same curated databases [3], indicating that the methyl group contributes to target recognition. The free alcohol serves as the minimal pharmacophoric building block for further elaboration.

iNOS inhibition PTP inhibition Biological activity

Synthetic Accessibility and Purity: Validated Reduction Pathway vs. Phenol Precursor

The target compound has been demonstrated to undergo clean Pd/C‑catalyzed nitro reduction under ambient conditions, yielding the corresponding aniline derivative as a downstream intermediate . In a published procedure, 1.0 g (5.3 mmol) of the compound was reduced in MeOH/THF (1:1) with 10 % Pd/C (0.37 g) at room temperature. This contrasts with the phenol precursor 3‑methyl‑4‑nitrophenol, which requires protection of the phenolic ‑OH before analogous transformations. The target compound thus enables a two‑step functionalization sequence (nitro reduction followed by amine acylation/sulfonylation) without additional protection/deprotection steps. Vendors typically supply the compound at ≥ 95 % purity , which is adequate for direct use in most research‑scale synthetic sequences.

Synthetic intermediate Nitro reduction Purity specification

Procurement‑Optimized Application Scenarios for 2-(3-Methyl-4-nitrophenoxy)ethanol


DGAT1 Inhibitor Lead Optimization and Patent Enablement

Medicinal chemistry teams pursuing DGAT1 inhibitors for obesity or metabolic syndrome can directly use 2‑(3‑methyl‑4‑nitrophenoxy)ethanol to prepare the 3‑methyl‑4‑nitrophenoxy‑containing urea derivatives exemplified in US 2007/0249620 A1 [1]. This intermediate installs the correct regioisomer in a single etherification step, supporting patent enablement and avoiding the need to re‑optimize synthetic routes with non‑methylated or ortho‑methyl congeners that yield less potent or patent‑incompatible final compounds.

iNOS/PTP Biological Screening Cascades

Screening laboratories investigating nitric oxide synthase or protein tyrosine phosphatase inhibition can incorporate the 3‑methyl‑4‑nitrophenoxy scaffold as a minimal pharmacophoric building block. Curated ChEMBL/BindingDB data indicate that elaborated analogs bearing this motif inhibit iNOS (IC₅₀ 8.65 µM, BV2 cells [2]) and SHP‑1 (IC₅₀ 3.0 µM [3]). Procuring the free alcohol enables rapid diversification into amide, ester, or sulfonamide libraries for target‑focused screening without the synthetic burden of phenol protection.

Solid‑State Formulation and Crystallinity Studies

Because the meta‑methyl group alters crystal packing relative to the high‑melting 2‑(4‑nitrophenoxy)ethanol (mp 82–85 °C ), the target compound is a useful probe molecule for studying the effect of methyl substitution on the solid‑state properties of nitroaromatic ether‑alcohols. Formulation scientists evaluating hot‑melt extrusion, lyophilization, or amorphous solid dispersion can use this compound to benchmark the impact of a single methyl group on melting behavior, solubility, and stability.

Multi‑Step Synthesis of Functionalized Aniline Derivatives

Process chemists planning multi‑kilogram campaigns can leverage the compound’s validated Pd/C‑catalyzed nitro reduction (1.0 g scale, MeOH/THF, RT, 10 % Pd/C ) to generate the corresponding aniline without phenol protection. This two‑step functionalization sequence (nitro reduction → amine derivatization) is shorter than routes starting from 3‑methyl‑4‑nitrophenol, reducing solvent usage and step count while maintaining ≥ 95 % purity input.

Quote Request

Request a Quote for 2-(3-Methyl-4-nitrophenoxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.